molecular formula C7H11N3 B1442897 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine CAS No. 149978-63-2

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B1442897
CAS No.: 149978-63-2
M. Wt: 137.18 g/mol
InChI Key: SORKKBJRYUWSHP-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-amine is a bicyclic heterocyclic compound featuring a fused pyrazole-pyridine ring system with full saturation (indicated by the 4H,5H,6H,7H designation). The amine group at position 2 enhances its nucleophilic reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is commercially available as a research building block, with pricing and synthesis details highlighted by CymitQuimica .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORKKBJRYUWSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710526
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149978-63-2
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
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Preparation Methods

Condensation Reaction Approach

Entry Molar Equiv. Acid Atmosphere Percent Yield
1 HOAc 2 Air 34
2 HOAc 4 Air 52
3 HOAc 6 Air 74
4 HOAc 6 O2 94
5 HOAc 6 Ar 6
6 p-TSA 1 O2 39
7 p-TSA 2 O2 41
8 TFA 1 O2 48
9 TFA 2 O2 55

This table illustrates the effect of acid concentration and atmosphere on the yield of pyrazolo[1,5-a]pyridines, which can be applied to the synthesis of pyrazolo[1,5-a]pyridin-2-amine by adjusting the reaction conditions.

Analysis and Characterization

Characterization of pyrazolo[1,5-a]pyridin-2-amine would involve spectroscopic techniques such as NMR and mass spectrometry to confirm its structure. Elemental analysis could also be used to verify its composition.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, with some reactions requiring elevated temperatures, specific solvents, or catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrazolo[1,5-a]pyridine compounds.

Scientific Research Applications

Pharmacological Properties

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine has been studied for its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various viral enzymes. Notably, compounds similar to this have shown activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, suggesting a pathway for developing antiviral therapies.

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayReference
AntiviralHCV NS5B RNA-dependent RNA polymerase
AntitumorVarious cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Synthetic Applications

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include reactions between 2-aminopyridine and hydrazine derivatives. The use of catalysts and optimized reaction conditions enhances yield and purity while adhering to green chemistry principles to minimize environmental impact.

Table 2: Synthetic Routes for this compound

MethodKey ReagentsConditions
Cyclization2-Aminopyridine + HydrazineAcid/base catalysis; reflux
Microwave-assisted synthesisVarious hydrazine derivativesMicrowave irradiation

Potential Therapeutic Implications

Research highlights the potential therapeutic implications of this compound in treating various diseases due to its biological activities. Its antiviral properties suggest applications in developing treatments for viral infections like HCV. Additionally, its anti-inflammatory effects may open avenues for addressing conditions characterized by chronic inflammation.

Case Study 1: Antiviral Activity Against HCV

A study evaluated the effectiveness of pyrazolo[1,5-a]pyridine derivatives in inhibiting HCV replication. The results indicated that certain derivatives exhibited potent enzymatic inhibition capabilities against the NS5B polymerase enzyme. This finding supports further exploration into the development of novel antiviral agents based on this chemical structure.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives in animal models. The study reported a significant reduction in pro-inflammatory cytokines following treatment with these compounds. This suggests potential applications in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications
This compound Pyrazolo-pyridine Amine at position 2 Not explicitly stated* ~152–165 (estimated) Research building block
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo-pyrimidine CF3, Methyl at positions 2,5 C8H7F3N4 216.16 Kinase inhibitor candidate
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Triazolo-pyrimidine Methyl at position 7 C6H11N5 153.19 Undisclosed
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Pyrazolo-pyridine Ethylamine at position 3 C9H15N3 165.24 Biochemical intermediates

*Estimated based on analogs; pyrazolo-pyridine base structure (C6H9N3) + NH2 group ≈ C6H10N4.

Biological Activity

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine (CAS No. 149978-63-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylamine

Antiviral Properties

Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant antiviral activity. For instance, compounds similar to this compound have been evaluated for their inhibitory effects against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These studies revealed that certain derivatives possess potent enzymatic inhibition capabilities, suggesting their potential as antiviral agents .

Antitumor Activity

Studies have shown that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in cancer cell lines. For example:

  • Mechanism : The compounds trigger apoptosis through the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
  • Case Study : In vitro assays demonstrated that specific derivatives of pyrazolo[1,5-a]pyridine exhibited cytotoxic effects against HeLa and MCF-7 cancer cell lines with IC50 values significantly lower than standard treatments .

Enzyme Inhibition

The biological activity of this compound also includes enzyme inhibition:

  • Alkaline Phosphatase Inhibition : A structure–activity relationship (SAR) study highlighted that certain derivatives showed strong inhibitory effects against human tissue-nonspecific alkaline phosphatase (h-TNAP), with IC50 values ranging from 0.49 µM to 8.8 µM .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Biological ActivityMechanism of ActionIC50 Values (µM)Reference
AntiviralInhibition of HCV NS5B polymeraseNot specified
Antitumor (HeLa Cells)Induction of apoptosis via ROS and CDK inhibition28.3
Enzyme InhibitionInhibition of h-TNAP0.49 - 8.8

Safety and Toxicity

While exploring the biological activities of this compound is essential for its therapeutic potential, safety profiles must also be considered:

  • Hazard Statements : The compound is classified with several hazard statements indicating it may cause respiratory irritation and skin irritation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine derivatives, considering functionalization at position 7?

  • Methodological Answer : The synthesis involves multi-step regioselective reactions. Koidan et al. (2024) demonstrated that silylformamidine intermediates in anhydrous benzene (60°C, 12 hours) enable efficient functionalization at position 7. Post-reaction, excess reagents are removed via vacuum distillation, and crystallization from hexane yields high-purity products (e.g., 3g derivative, 89% yield). Key parameters include solvent polarity control and stoichiometric precision to avoid byproducts .

Q. Which spectroscopic methods are most effective for characterizing structural integrity, and how should conflicting data be resolved?

  • Methodological Answer : 1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. For example, Koidan et al. (2024) resolved ambiguities in nitro-group positioning by comparing experimental δ values (1H NMR: 8.72 ppm for H-3) with computational predictions (deviation <0.1 ppm). Conflicting NOESY or DEPT-135 data should prompt re-evaluation of reaction conditions (e.g., purity of starting materials) .

Q. How can solvent and temperature conditions be optimized to improve yield and purity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency, as shown in the synthesis of 3-bromo derivatives (). Lower temperatures (0–5°C) minimize side reactions during nitration. Post-synthesis, gradient column chromatography (hexane/EtOAc) separates isomers effectively .

Advanced Research Questions

Q. What mechanistic insights support the cyclization steps in forming the pyrazolo[1,5-a]pyridine core?

  • Methodological Answer : Cyclization proceeds via a [1,5]-hydride shift mechanism, confirmed by deuterium-labeling experiments (PubChem, 2024). Minimizing side reactions (e.g., dimerization) requires strict anhydrous conditions and catalytic Lewis acids (e.g., ZnCl₂). Computational DFT studies predict transition-state energies to optimize reaction kinetics .

Q. How should contradictory NMR data in structural elucidation be addressed?

  • Methodological Answer : Orthogonal techniques like X-ray crystallography or 2D NMR (HSQC, HMBC) resolve discrepancies. For instance, in , conflicting NOE correlations for H-7 were clarified via single-crystal XRD, confirming the assigned regiochemistry. Cross-validation with HRMS ensures molecular formula accuracy .

Q. How do trifluoromethyl substituents influence bioactivity, and what assays are recommended for screening?

  • Methodological Answer : Trifluoromethyl groups enhance metabolic stability and binding affinity to target enzymes (e.g., kinase inhibitors). Initial bioactivity screening should use in vitro assays like fluorescence polarization (for enzyme inhibition) or MTT assays (cytotoxicity). PubChem (2024) reported IC₅₀ values <1 µM for trifluoromethyl analogs against cancer cell lines .

Q. What green chemistry approaches can be applied to synthesize pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Meglumine-catalyzed multicomponent reactions () under solvent-free conditions achieve 85–92% yields. Ultrasound irradiation reduces reaction times (30 minutes vs. 12 hours) and energy consumption. Life-cycle assessment (LCA) metrics should guide solvent selection (e.g., ethanol vs. DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine

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